N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

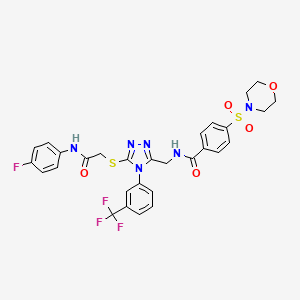

This compound features a 1,2,4-triazole core substituted at position 4 with a 3-(trifluoromethyl)phenyl group and at position 5 with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl moiety. The benzamide group at the N3 position is further modified with a morpholinosulfonyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholinosulfonyl moiety improves aqueous solubility and bioavailability .

Properties

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F4N6O5S2/c30-21-6-8-22(9-7-21)35-26(40)18-45-28-37-36-25(39(28)23-3-1-2-20(16-23)29(31,32)33)17-34-27(41)19-4-10-24(11-5-19)46(42,43)38-12-14-44-15-13-38/h1-11,16H,12-15,17-18H2,(H,34,41)(H,35,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMNQARELSBTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F4N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

The compound features a triazole ring, a morpholino sulfonyl group, and a fluorophenyl moiety, which contribute to its diverse biological activities. Its molecular formula is , indicating a complex structure that may interact with various biological targets.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds with triazole rings are often associated with significant cytotoxic activity against cancer cells due to their ability to interfere with cellular processes essential for tumor growth.

Antimicrobial Activity

The presence of the triazole moiety has also been linked to antifungal and antibacterial activities. Triazoles are known to disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death. Research indicates that derivatives of this compound could be effective against resistant strains of bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The unique combination of functional groups allows for various interactions with biological targets:

| Structural Feature | Biological Activity |

|---|---|

| Triazole Ring | Antifungal, Anticancer |

| Morpholino Sulfonyl | Enhances solubility and bioavailability |

| Fluorophenyl Group | Increases binding affinity to targets |

The interactions between these groups can lead to synergistic effects that enhance the overall efficacy of the compound compared to simpler analogs .

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that similar triazole-containing compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism involved apoptosis induction through mitochondrial pathways .

- Antimicrobial Evaluation : In vitro tests revealed that derivatives of this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance, one analog showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key enzymes involved in cancer metabolism and microbial resistance mechanisms. Molecular docking simulations indicated strong binding affinity to targets such as topoisomerase II and various bacterial enzymes .

Scientific Research Applications

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer activity. The presence of multiple functional groups allows it to interact with various molecular targets involved in cancer progression:

- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have shown to inhibit Raf kinase, which plays a crucial role in tumor growth and angiogenesis .

Antimicrobial Activity

Research has demonstrated that related compounds with similar structural features possess antimicrobial properties. The triazole ring is particularly noted for its efficacy against bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown multifunctional inhibitory profiles against AChE and other related enzymes .

Case Studies

- Anticancer Studies :

- Antimicrobial Research :

Data Table: Comparison of Biological Activities

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group is susceptible to oxidation. Under mild conditions (e.g., hydrogen peroxide in acetic acid), it may oxidize to a sulfoxide, while stronger oxidizing agents (e.g., meta-chloroperbenzoic acid) could yield a sulfone .

Example Reaction:

This reactivity is supported by Sigma-Aldrich entries for structurally related triazole-thioether compounds .

Amide Hydrolysis

The acetamide and benzamide groups may undergo hydrolysis under acidic or basic conditions. For instance:

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

The morpholinosulfonyl group’s electron-withdrawing nature could accelerate hydrolysis .

Triazole Ring Reactivity

The 1,2,4-triazole core may participate in:

-

N-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides at the ring’s nitrogen atoms.

-

Electrophilic Substitution: Limited due to electron-deficient triazole rings, but directed by substituents like the trifluoromethyl group .

Trifluoromethylphenyl Group Stability

The -CF group is typically inert under standard conditions but may undergo nucleophilic aromatic substitution under extreme conditions (e.g., strong bases or Lewis acids) .

Morpholinosulfonyl Group Reactivity

The sulfonamide moiety is resistant to hydrolysis but may react with strong nucleophiles (e.g., Grignard reagents) at the sulfonyl group.

Data Table: Plausible Reaction Pathways

Key Considerations

-

Solubility: The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) may facilitate reactions.

-

Steric Effects: Bulky substituents (e.g., trifluoromethylphenyl) could hinder reactivity at the triazole core.

-

Thermal Stability: Decomposition risks exist under harsh conditions (e.g., >150°C).

Comparison with Similar Compounds

Structural Analysis

Key Structural Features and Analogues:

Physicochemical Properties

- The morpholinosulfonyl group in the target compound and benzothiazole analogue reduces logP compared to the nitrophenyl-thiadiazole derivative, favoring better aqueous solubility .

Research Findings and Limitations

- Similarity Indexing : The Tanimoto coefficient method () suggests moderate similarity (~60–70%) between the target compound and benzothiazole/tetrazole analogues, implying overlapping bioactivity profiles.

- Contradictions : While nitro groups enhance activity in some contexts (e.g., antimycobacterial agents ), the target compound’s trifluoromethyl group may prioritize metabolic stability over redox-mediated effects.

- Gaps: Limited in vivo data are available for these compounds; most studies focus on synthesis and in vitro screening.

Q & A

Basic: What are the key steps to optimize the synthesis of this compound for high purity and yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as thio-linked triazoles and benzamide derivatives. Critical parameters include:

- Reaction Conditions : Temperature (e.g., 60–80°C for cyclization steps) , pH control (neutral to mildly acidic for amide coupling) , and solvent selection (acetonitrile or THF for polar intermediates) .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity products .

- Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress and confirm intermediate formation .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl, trifluoromethyl groups) and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., distinguishing morpholinosulfonyl vs. sulfonamide groups) .

- X-ray Crystallography : For unambiguous determination of 3D structure, particularly to resolve steric effects in the triazole and benzamide regions .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering the morpholinosulfonyl group) .

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and prioritize substituents for synthesis .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, assay protocols) .

- Orthogonal Assays : Validate results using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

- Purity Verification : Reanalyze compound batches via HPLC (≥95% purity threshold) to rule out impurities as confounding factors .

Basic: What strategies ensure stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation/hydrolysis of the thioether and morpholinosulfonyl groups .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced: How can computational methods predict metabolic pathways or toxicity profiles?

Methodological Answer:

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely sites of Phase I/II metabolism (e.g., oxidation of the triazole ring or sulfonyl hydrolysis) .

- Toxicity Screening : Employ in silico models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., nitro groups, reactive thiols) .

Basic: What are the best practices for validating target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .

- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and assess whether compound efficacy is abolished .

Advanced: How to design experiments probing synergistic effects with existing therapeutics?

Methodological Answer:

- Combination Index (CI) Analysis : Perform dose-matrix assays (e.g., Chou-Talalay method) to quantify synergy/antagonism with standard drugs (e.g., cisplatin in oncology models) .

- Pathway Mapping : Use RNA-seq or phosphoproteomics to identify overlapping or compensatory pathways affected by the combination .

Basic: What are common pitfalls in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat generation during exothermic steps (e.g., cyclization) .

- Solvent Selection : Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) for large-scale extractions .

Advanced: How can cryo-EM or NMR elucidate binding modes with low-affinity targets?

Methodological Answer:

- Cryo-EM : For large complexes, use 2–3 Å resolution structures to visualize compound binding pockets in membrane proteins .

- Saturation Transfer Difference (STD) NMR : Detect weak interactions by irradiating protein signals and observing ligand magnetization transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.